Product packaging for 1,4-Benzenebis(diazonium)(Cat. No.:CAS No. 25222-71-3)

1,4-Benzenebis(diazonium)

Cat. No.: B15478751
CAS No.: 25222-71-3
M. Wt: 132.12 g/mol
InChI Key: DQXQNAUILQJJNY-UHFFFAOYSA-N
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Description

1,4-Benzenebis(diazonium) salt is a high-value, bifunctional aromatic building block primarily used in advanced organic synthesis and materials science research. This compound features two highly reactive diazonium functional groups ([R−N⁺≡N]X⁻) positioned para to each other on a benzene ring, enabling its use in sequential or simultaneous cross-coupling reactions to create linear, conjugated molecular architectures . Researchers utilize this bis-diazonium salt as a key precursor in Sandmeyer-type reactions, facilitated by copper(I) catalysts (CuCl, CuBr, CuCN), to synthesize para-substituted dihalobenzenes, dinitriles, and other symmetric bifunctional aromatic molecules . Its high reactivity also allows for the preparation of azo-coupling products with electron-rich aromatic compounds, which are of significant interest in the development of organic dyes and functional polymers . Furthermore, the diazonium groups can be displaced in aqueous media to generate hydroquinone derivatives or reduced to form the corresponding benzene derivative under mild conditions . Due to its bifunctional nature, this reagent is particularly valuable for constructing rigid, conjugated organic frameworks, metal-organic complexes, and polymeric networks, making it a compound of interest for applications in optoelectronics and polymer chemistry. As a diazonium salt, it requires careful handling; the tetrafluoroborate salt form is often preferred for its enhanced stability compared to chloride salts . This product is intended for use by qualified laboratory professionals and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4+2 B15478751 1,4-Benzenebis(diazonium) CAS No. 25222-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25222-71-3

Molecular Formula

C6H4N4+2

Molecular Weight

132.12 g/mol

IUPAC Name

benzene-1,4-didiazonium

InChI

InChI=1S/C6H4N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4H/q+2

InChI Key

DQXQNAUILQJJNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+]#N

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1,4 Benzenebis Diazonium

Classical Diazotization Procedures from 1,4-Benzenediamine

The cornerstone of 1,4-benzenebis(diazonium) synthesis lies in the diazotization of 1,4-benzenediamine, also known as p-phenylenediamine (B122844). ontosight.airesearchgate.netstackexchange.comgoogle.comchemspider.com This reaction involves treating the diamine with a diazotizing agent, typically nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid. ontosight.aibyjus.comnumberanalytics.com The process converts the two primary amino groups into highly reactive diazonium salt functionalities.

The general reaction can be represented as: C₆H₄(NH₂)₂ + 2 NaNO₂ + 4 HX → [C₆H₄(N₂)₂]²⁺(X⁻)₂ + 2 NaX + 4 H₂O (where HX is a strong acid like HCl or H₂SO₄)

Optimization of Reaction Conditions: Temperature Control and Acidic Medium

Successful diazotization hinges on meticulous control of reaction parameters, particularly temperature and the acidic environment.

Temperature Control: The diazotization of 1,4-benzenediamine is a highly exothermic reaction. youtube.comyoutube.com Maintaining a low temperature, typically between 0 and 5°C, is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of unwanted byproducts. chemspider.comyoutube.comyoutube.com External cooling using an ice bath is a common practice to manage the heat generated during the reaction. chemspider.comyoutube.comyoutube.com

Acidic Medium: A strong acidic medium serves multiple crucial functions in the diazotization process. google.com Firstly, it dissolves the aromatic primary amine. google.com Secondly, it reacts with sodium nitrite to generate the essential nitrous acid in situ. numberanalytics.comgoogle.com Lastly, it helps to stabilize the resulting diazonium salt by preventing its premature decomposition and suppressing side reactions, such as the formation of diazoamino compounds. google.com While the stoichiometric molar ratio of amine to acid is 1:2, an excess of acid is generally employed to ensure complete reaction and enhance the stability of the product. byjus.comgoogle.com Commonly used acids include hydrochloric acid and sulfuric acid. numberanalytics.comorganic-chemistry.org For instance, a procedure for preparing p-phenylenebis(diazonium) tetrafluoroborate (B81430) salt involves dissolving recrystallized p-phenylenediamine in glacial acetic acid and adding it to a solution of sodium nitrite in concentrated sulfuric acid. chemspider.com

Table 1: Key Parameters for Classical Diazotization of 1,4-Benzenediamine

ParameterOptimal Condition/ReagentPurpose
Starting Material1,4-Benzenediamine (p-phenylenediamine)Source of the aromatic diamine.
Diazotizing AgentSodium Nitrite (NaNO₂)Reacts with acid to form nitrous acid in situ.
Acidic MediumHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Provides the necessary acidic environment for the reaction and stabilizes the product.
Temperature0-5 °CTo prevent decomposition of the unstable diazonium salt.
SolventWater, Acetic AcidTo dissolve reactants and facilitate the reaction.

In-Situ Generation and Direct Utilization Strategies

Due to the inherent instability of diazonium salts, they are often generated and used immediately in subsequent reactions without isolation. This "in-situ" approach is a cornerstone of their practical application. byjus.comrsc.org The direct utilization of the freshly prepared 1,4-benzenebis(diazonium) solution avoids the hazards and yield losses associated with isolating the potentially explosive solid salt. This strategy is widely employed in the synthesis of azo dyes and other derivatives where the diazonium salt acts as an electrophile in coupling reactions. beilstein-journals.orgresearchgate.net

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry is continually seeking more efficient, safer, and environmentally friendly methods. The synthesis of bis-diazonium compounds is no exception, with a growing emphasis on advanced methodologies.

Green Chemistry Principles in Bis-Diazonium Synthesis

Efforts to align the synthesis of diazonium salts with green chemistry principles focus on several key areas. One approach involves the use of alternative, less hazardous reagents and solvents. For example, research has explored the use of solid-supported reagents or carrying out diazotization in aqueous media to reduce the reliance on volatile organic solvents. google.com Process intensification through microreactor technology offers significant advantages, including enhanced heat and mass transfer, which allows for better temperature control and improved reaction selectivity, ultimately leading to higher yields and safer operation. researchgate.netrsc.org

Isolation and Stabilization Techniques for Enhanced Utility

While in-situ utilization is common, certain applications necessitate the isolation of the 1,4-benzenebis(diazonium) salt. byjus.comrsc.org Isolation is typically achieved by precipitating the diazonium salt with a non-nucleophilic counter-ion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). organic-chemistry.org

A documented procedure for isolating p-phenylenebis(diazonium) tetrafluoroborate involves the dropwise addition of a cold sodium tetrafluoroborate solution to the reaction mixture after diazotization. chemspider.com The resulting off-white bis(diazonium) salt is then collected by filtration and washed with cold deionized water, methanol, and diethyl ether to remove impurities. chemspider.com The isolated solid is then dried in a vacuum desiccator. chemspider.com Such stabilized salts are generally more stable than their chloride or sulfate (B86663) counterparts, allowing for storage and use in a wider range of synthetic applications.

Mechanistic Investigations of 1,4 Benzenebis Diazonium Reactivity

Radical Generation Pathways and Aryl Radical Intermediatesechemi.comnih.gov

The formation of aryl radical intermediates from 1,4-benzenebis(diazonium) is a key aspect of its chemistry, proceeding through two primary mechanisms: photo-induced and electrochemical-induced dediazonization. These pathways lead to the homolytic cleavage of the carbon-nitrogen bond, releasing a molecule of nitrogen and generating a highly reactive aryl radical. nih.gov

Photo-Induced Dediazonization Mechanismsuniversiteitleiden.nlunipv.it

The photolysis of diazonium salts, including 1,4-benzenebis(diazonium), serves as a mild and efficient method for generating aryl cations and, under certain conditions, aryl radicals. universiteitleiden.nlunipv.it The process is initiated by the absorption of light, which excites the diazonium salt to an electronically excited state. universiteitleiden.nl

The nature of the resulting reactive intermediate—singlet or triplet aryl cation—is dependent on the substituents on the benzene (B151609) ring and the reaction conditions. unipv.it For instance, photolysis of certain substituted benzenediazonium (B1195382) salts leads to the formation of a singlet aryl cation from the singlet excited state. unipv.it In other cases, intersystem crossing can compete with or dominate the fragmentation, resulting in the formation of a triplet aryl cation. unipv.it

A potential pathway for the formation of a phenyl radical involves a photoinduced electron transfer from another species in the reaction mixture to the diazonium salt. universiteitleiden.nl This process is particularly efficient when the irradiation wavelength corresponds to the charge-transfer bands of a complex formed between the diazonium salt and an electron donor. universiteitleiden.nl

Electrochemical Reduction Mechanismsnih.govresearchgate.netresearchgate.net

The electrochemical reduction of aryldiazonium salts, including 1,4-benzenebis(diazonium), provides another important route to the generation of aryl radicals. nih.gov Cyclic voltammetry studies have shown that the reduction of aryldiazonium salts is a multi-step process. researchgate.net The initial step involves a single-electron transfer from the cathode to the diazonium salt. This transfer results in the formation of an aryl radical and the release of a nitrogen molecule. nih.gov

The electrochemical behavior is influenced by the substituents on the phenyl ring. Electron-withdrawing groups facilitate the reduction of the corresponding diazonium salt. nih.gov The nature of the substituent can also affect the adsorption characteristics of the diazonium salt onto the electrode surface. For example, some substituted aryldiazonium salts exhibit strong adsorption, leading to additional peaks in their voltammograms. nih.gov The primarily formed radicals can then participate in various secondary processes. researchgate.net A general mechanism for the electrochemical reduction of diazonium salts on a silicon surface involves the formation of an aryl radical which then interacts with the surface. researchgate.net

Electrophilic Aromatic Substitution (Diazo Coupling) Reactionslibretexts.orglibretexts.orgyoutube.comnih.gov

Diazo coupling reactions represent a significant application of 1,4-benzenebis(diazonium) chemistry, leading to the formation of highly colored azo compounds. libretexts.orglibretexts.org In these reactions, the diazonium ion acts as an electrophile and attacks an activated aromatic ring, which serves as the nucleophile. youtube.comnih.gov

The resonance structure of the diazonium ion shows that the positive charge is delocalized over the two nitrogen atoms, allowing the terminal nitrogen to act as an electrophilic center. libretexts.org The reaction is a form of electrophilic aromatic substitution. researchgate.net For the reaction to proceed effectively, the aromatic ring undergoing attack must be activated by an electron-donating group. youtube.com

Kinetics and Regioselectivity in Coupling Processesnih.govnih.gov

The kinetics and regioselectivity of diazo coupling reactions are influenced by several factors, including the nature of the substituents on both the diazonium salt and the aromatic coupling partner, as well as the reaction conditions.

Recent studies involving the reaction of p-substituted benzenediazonium tetrafluoroborates with 1,3-disubstituted benzenes have provided insights into the relative reactivity and have allowed for the detection of reaction intermediates using 1H-NMR. nih.gov The reactivity of the 1,3-disubstituted benzenes was found to follow the order: 1,3-di(pyrrolidinyl)benzene > 1,3-dipiperidinyl benzene > 1,3-di(morpholinyl)benzene > 1,3-dimethoxybenzene. nih.gov This order is attributed to the differing activating abilities of the substituents. nih.gov

The regioselectivity of the coupling is governed by both steric and electronic effects. The attack of the diazonium salt generally occurs at the position that is electronically most activated and sterically least hindered. nih.gov For instance, in the reaction with 1,3-disubstituted benzenes, the coupling was observed to occur at the position ortho-para to the two substituents, which is sterically more accessible. nih.gov In nickel-catalyzed reductive couplings, the regioselectivity is primarily controlled by steric effects, with conjugated enynes and diynes showing high reactivity and selectivity. nih.gov

Nucleophilic Substitution Reactions with Diazonium Centerschemguide.co.ukquora.comlibretexts.orglibretexts.org

The diazonium group (-N₂⁺) in 1,4-benzenebis(diazonium) is an excellent leaving group, readily displaced by a variety of nucleophiles. chemguide.co.ukquora.comlibretexts.org This reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring in what are known as substitution reactions. libretexts.org The driving force for these reactions is the formation of the highly stable dinitrogen molecule (N₂). quora.com

These substitution reactions can be categorized based on the nucleophile and the reaction conditions. For example, warming an aqueous solution of a benzenediazonium salt results in the substitution of the diazonium group by a hydroxyl group, forming a phenol (B47542). chemguide.co.uklibretexts.org The reaction with potassium iodide solution introduces an iodine atom onto the benzene ring. chemguide.co.uklibretexts.org

The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a well-known method for introducing halides (Cl, Br) and cyano groups. libretexts.org The mechanism of these copper-catalyzed reactions is believed to involve radical intermediates. csbsju.edu Another important substitution is the Schiemann reaction, where the diazonium salt is treated with fluoroboric acid (HBF₄) to introduce a fluorine atom. libretexts.orglibretexts.org

Role of Counterions and Solvation Effects on Reactivityucl.ac.ukquora.com

The stability and reactivity of 1,4-benzenebis(diazonium) salts are significantly influenced by the nature of the counterion and the solvent. ucl.ac.ukquora.com

The choice of counterion plays a crucial role in the stability of diazonium salts. While diazonium chlorides are typically unstable and used in situ, exchanging the chloride for a less nucleophilic and more chaotropic anion like tetrafluoroborate (B81430) ([BF₄]⁻) increases their stability, allowing for their isolation and handling at higher temperatures for short periods. ucl.ac.uk The formation of double salts, for instance with zinc chloride, has also been shown to improve stability. quora.com

Solvation also plays a critical part. The reaction of diazonium ions with water is a common example of solvent participation, leading to the formation of phenols. ucl.ac.uk Encapsulation of the phenyl diazonium ion within a cucurbit nih.govuril (CB7) host in an aqueous medium has been shown to selectively deactivate the electrophilic α-carbon, leading to a significant increase in the half-life of the diazonium ion. ucl.ac.uk This supramolecular approach demonstrates how modulating the local environment of the diazonium ion can control its reaction pathways. ucl.ac.uk

Applications in Advanced Organic Synthesis

Dual Functionalization Strategies Utilizing Both Diazonium Groups

The primary synthetic utility of 1,4-benzenebis(diazonium) lies in its capacity for dual functionalization, where both diazonium groups (—N₂⁺) act as reactive sites. These groups are excellent leaving groups, readily displaced by a wide range of nucleophiles upon the loss of stable dinitrogen gas (N₂). This allows for the symmetrical introduction of functionalities onto the central benzene (B151609) ring.

A prominent strategy involves the simultaneous reaction of both diazonium groups with a suitable nucleophile. This is exemplified in the synthesis of bis-azo dyes, where the bis-diazonium salt, typically generated in situ from p-phenylenediamine (B122844), undergoes a double azo coupling reaction with electron-rich aromatic compounds like phenols or anilines. irjet.netresearchgate.netresearchgate.net In these reactions, the 1,4-benzenebis(diazonium) cation acts as a dielectrophile, coupling at both ends to form extended, conjugated systems. youtube.com For instance, reacting 1,4-benzenebis(diazonium) with two equivalents of a naphthol derivative yields a symmetrical bis-azo dye, demonstrating that both diazonium moieties are accessible and reactive. irjet.net

Another dual functionalization strategy is the formation of thin films and polymers. The spontaneous reaction of p-phenylenebis(diazonium) salts with various conductive and non-conductive surfaces can produce diazonium-terminated conjugated thin films. This process implies a reaction at one end to graft to the surface, leaving the second diazonium group available for further reactions or for polymerization through subsequent coupling or radical mechanisms.

Furthermore, in reactions such as the Sandmeyer reaction, both diazonium groups can be replaced by a variety of substituents, including halides (—Cl, —Br) and cyano (—CN) groups, using copper(I) salts as catalysts. masterorganicchemistry.comyoutube.comyoutube.com This provides a pathway to symmetrically substituted 1,4-dihalobenzenes or terephthalonitriles from a common precursor. While often performed with mono-diazonium salts, the principles are directly applicable to the bis-diazonium analogue for creating difunctional molecules.

Synthesis of Bifunctional Azo-Based Organic Frameworks and Dyes

1,4-Benzenebis(diazonium) is a cornerstone in the synthesis of bifunctional azo dyes and serves as a potential linker for organic frameworks. The double azo coupling reaction is the most direct application, yielding symmetrical, often intensely colored, compounds with extended π-conjugation. youtube.com These dyes are significant in the textile industry and for advanced materials. irjet.netresearchgate.net

The synthesis typically involves two main steps: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. nih.gov In the case of 1,4-benzenebis(diazonium), this process is duplicated. It begins with the diazotization of p-phenylenediamine using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form the 1,4-benzenebis(diazonium) salt. irjet.netresearchgate.net This unstable intermediate is used immediately, reacting with two equivalents of a coupling component, such as various naphthol or phenol (B47542) derivatives. irjet.netresearchgate.net The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. nih.gov

An example is the synthesis of 2,2'-(1,4-phenylenebis(diazene-2,1-diyl))bis(naphthalen-1-ol), where the bis-diazonium salt solution is added to a cold solution of sodium naphthalen-1-olate. irjet.net The resulting bis-azo dyes often exhibit good fastness properties when applied to fabrics like polyester (B1180765). irjet.netresearchgate.net

Starting Amine Coupling Component Resulting Dye Class Reference
p-PhenylenediamineNaphthol derivativesBis-azo disperse dyes irjet.net, researchgate.net
p-PhenylenediaminePhenolic derivativesDiazo dyes researchgate.net
p-Amino acetophenonePhenolic derivativesAzo dyes researchgate.net

The resulting bis-azo structures, which contain two azo linkages (–N=N–), are characterized by their extended conjugation, which is responsible for their color. youtube.com By varying the naphthol or phenol coupling component, a library of dyes with different colors and properties can be synthesized from the same bis-diazonium precursor. irjet.netresearchgate.net

Precursor in Radical Polymerization and Grafting Reactions

Azo compounds are well-known thermal initiators for radical polymerization, as they can eliminate a molecule of nitrogen gas upon heating to generate free radicals. greyhoundchrom.com For example, 2,2'-azobis(isobutyronitrile) (AIBN) is a common initiator. greyhoundchrom.comresearchgate.net Similarly, 1,4-benzenebis(diazonium) can serve as a precursor for diradical species.

Upon thermal or photochemical decomposition, each diazonium group can release an N₂ molecule, leading to the formation of a phenyl diradical. This diradical can initiate polymerization from both ends. This bifunctional initiation is advantageous for producing polymers with specific architectures, such as block copolymers or for promoting cross-linking. doi.org While the direct use of 1,4-benzenebis(diazonium) as a polymerization initiator is not as widely documented as AIBN, the underlying principle of radical generation via N₂ extrusion is fundamental to diazonium chemistry.

More commonly, diazonium salts are used for surface modification and grafting through radical mechanisms. The grafting of aryl groups from diazonium salts onto surfaces like carbon or glass is a powerful functionalization method. nih.gov In this context, 1,4-benzenebis(diazonium) can act as a molecular bridge, grafting a phenyl ring onto two separate surfaces or onto the same surface at two different points, which is crucial for creating robust, cross-linked surface layers or for building nanostructures.

Regioselective Introduction of Multiple Substituents to Benzene Ring

The concept of regioselectivity concerning 1,4-benzenebis(diazonium) is most relevant to the azo coupling reaction where it acts as the electrophile. The diazonium group (—N₂⁺) is a strongly electron-withdrawing and deactivating substituent. Attempting a further electrophilic aromatic substitution on the 1,4-benzenebis(diazonium) dication itself is generally not feasible due to the ring's extreme deactivation.

Instead, regioselectivity is dictated by the substituents on the nucleophilic coupling partner (e.g., anilines, phenols). nih.govyoutube.com During the synthesis of azo dyes, the incoming aryl diazonium ion is directed by the activating groups already present on the coupling component. For phenols and anilines, the hydroxyl (–OH) and amino (–NH₂) groups are strongly activating and ortho, para-directing. nih.govyoutube.com

Therefore, in the reaction between 1,4-benzenebis(diazonium) and a phenol, the azo coupling will occur at the position para to the hydroxyl group. If the para position is already occupied, the coupling occurs at an ortho position. nih.gov This directing effect allows for the precise and predictable synthesis of large, complex azo dyes. For example, in the coupling with 1-naphthol, the substitution occurs preferentially at the C4 position (para to the hydroxyl group).

The table below summarizes the directing effects of common substituents on the nucleophilic coupling partner in azo coupling reactions.

Substituent on Coupling Partner Activating/Deactivating Directing Effect
–OH, –NH₂, –ORActivatingortho, para
–AlkylActivatingortho, para
–Cl, –BrDeactivatingortho, para
–NO₂, –CN, –SO₃H, –CORDeactivatingmeta

Cascade and Tandem Reactions Facilitated by Bis-Diazonium Moiety

Tandem reactions, also known as domino or cascade reactions, involve multiple bond-forming transformations within a single synthetic operation without isolating intermediates. nih.gov The synthesis of bis-azo dyes from p-phenylenediamine can be viewed as a tandem process. This sequence involves an in situ double diazotization followed by a double azo coupling reaction. irjet.net

The process begins with the addition of sodium nitrite to an acidic solution of p-phenylenediamine to form the bis-diazonium salt. irjet.net This highly reactive intermediate is not isolated but is immediately treated with a solution of the coupling component (e.g., sodium naphthalen-1-olate). irjet.net Both diazonium groups then react in the same pot to form the final, symmetrical bis-azo product. This one-pot, multi-reaction sequence increases efficiency and avoids the handling of the potentially explosive solid diazonium salt.

While more complex cascade reactions initiated by a bis-diazonium moiety, where each group triggers a different set of sequential transformations, are less common, the principle remains a powerful tool in synthesis. The ability to generate two reactive sites in one step from a stable precursor like p-phenylenediamine allows for the efficient construction of complex, symmetrical molecules that would otherwise require lengthy, multi-step syntheses.

Role in Material Science and Polymer Chemistry

Design and Synthesis of Conjugated Polymers via Diazonium Chemistry

Diazonium chemistry provides a powerful route for the synthesis of conjugated polymers, a class of materials with interesting electronic and optical properties. The reaction of 1,4-benzenebis(diazonium) salts with electron-rich aromatic compounds can lead to the formation of polymers with extended π-systems. This approach is a subset of a broader strategy that uses diazonium salts for the functionalization of sp²-hybridized carbon atoms in materials like graphene. beilstein-journals.org The versatility of this method stems from the wide availability of aromatic amines that can be converted into their corresponding diazonium salts. beilstein-journals.org

While direct polymerization using 1,4-benzenebis(diazonium) is a specific application, the broader field of synthesizing conjugated polymers often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and direct C-H arylation polymerizations. rsc.orgdntb.gov.uamdpi.comresearchgate.net These methods allow for the precise construction of polymer backbones with alternating donor and acceptor units, which is crucial for tuning their optoelectronic properties for applications like organic light-emitting diodes (OLEDs). dntb.gov.uamdpi.com For instance, benzotriazole-based π-conjugated polymers have been successfully synthesized via Pd-catalyzed direct C-H cross-coupling polycondensation, demonstrating an effective way to create these materials without the need for pre-functionalized monomers. mdpi.com

Polymer Synthesis MethodKey FeaturesExample Monomers
Diazonium Chemistry Versatile, wide range of arylamines can be used. beilstein-journals.org1,4-Benzenebis(diazonium)
Palladium-Catalyzed Cross-Coupling Precise control over polymer structure. rsc.orgmdpi.com5,6-difluorobenzotriazole, thiophene (B33073) derivatives. mdpi.com
Direct C-H Arylation Fewer synthetic steps, reduced environmental impact. researchgate.netBenzotriazole, dithienylsilole. researchgate.net

Fabrication of Functional Surfaces through Reductive Grafting

The reductive grafting of diazonium salts is a widely used technique for modifying the surfaces of various materials. This process involves the reduction of the diazonium cation, leading to the formation of an aryl radical that covalently bonds to the surface. beilstein-journals.org This method is advantageous due to its simplicity and the stability of the resulting organic layer.

The covalent functionalization of carbon nanomaterials like graphene, carbon nanotubes (CNTs), and diamond is crucial for tailoring their properties and integrating them into functional devices. The reaction of 1,4-benzenebis(diazonium) with these materials introduces phenyl linkers on their surfaces, which can alter their electronic properties and provide sites for further chemical modifications. beilstein-journals.orgnih.gov

This functionalization process converts the sp² hybridized carbon atoms of graphene to sp³ hybridization, which can open up a bandgap and change the material's conductivity. nih.gov The grafting of graphene with organic molecules via diazonium chemistry has been shown to improve the interfacial performance in composites, for example, by enhancing the bond between carbon fibers and a polymer matrix. nih.gov The process is often carried out through a one-pot aryl diazonium reaction, which is simple, controllable, and does not damage the carbon material. nih.gov

Carbon MaterialEffect of FunctionalizationApplication
Graphene Conversion of sp² to sp³ carbon, opening of a bandgap. nih.govEnhanced interfacial adhesion in composites. nih.gov
Carbon Nanotubes (CNTs) Improved surface roughness and chemical activity. nih.govReinforcement in polymer composites.
Diamond Introduction of functional groups for further reactions.Biosensing, electronics.

The reductive grafting of diazonium salts can also be applied to metal surfaces and nanoparticles, enabling the creation of stable, functional coatings. researchgate.netnih.gov This surface modification can be initiated electrochemically, photochemically, or spontaneously on reducing surfaces like copper and iron. researchgate.netnih.gov For example, 4-nitrobenzenediazonium (B87018) can be photochemically grafted onto gold, copper, and iron surfaces to form thin nanometer-scale layers. researchgate.net

This technique is valuable for creating biosensors, where the grafted organic layer can be further modified to attach bioreceptors. nih.govresearchgate.net The ability to control the surface chemistry of metal nanoparticles is also critical for applications in catalysis and plasmonics. nih.gov The grafting process can alter the surface energy and wettability of the metal, which is beneficial for applications such as creating super-hydrophobic surfaces. nih.gov

Development of Cross-linked Polymeric Networks

1,4-Benzenebis(diazonium) can act as a cross-linking agent to create three-dimensional polymeric networks. When reacted with polymers containing suitable functional groups, the two diazonium ends of the molecule can form covalent bonds with different polymer chains, leading to a cross-linked structure. These networks often exhibit enhanced mechanical properties, thermal stability, and solvent resistance compared to their linear counterparts.

The development of cross-linked networks is a broad area of polymer science, with various strategies employed to achieve the desired network architecture and properties. These include free-radical polymerization of monomers with cross-linkers and the formation of dual dynamic networks (DDNs) that incorporate dynamic covalent bonds. nih.govmdpi.comnih.gov DDNs are a particularly interesting class of materials as they can exhibit properties like self-healing, shape-memory, and recyclability. mdpi.comnih.gov While not exclusively using diazonium chemistry, the principles of creating interconnected polymer chains are fundamental.

Coordination Chemistry and Metal Complexation of Diazonium Ligands

Binding Modes and Coordination Geometries of Diazonium Ligands

Aryldiazonium cations, [Ar-N≡N]⁺, primarily interact with transition metals through the nitrogen atoms of the diazonium group. The coordination can be broadly classified into two main binding modes: η¹- and η²-coordination. The linear Ar-N-N arrangement in the free diazonium ion is often perturbed upon coordination to a metal center.

In η¹-coordination , the diazonium ligand binds to the metal center through its terminal nitrogen atom, forming a linear or near-linear M-N-N-Ar linkage. This mode of coordination is analogous to the binding of nitrosyl (NO) ligands. The metal center donates electron density into the π* orbitals of the N≡N bond, which can lead to a bending of the M-N-N angle.

In η²-coordination , both nitrogen atoms of the diazonium group interact with the metal center, resulting in a side-on bonding configuration. This mode of coordination is more common with electron-rich metal centers that can engage in significant back-bonding with the π system of the diazonium ligand. This interaction significantly weakens the N-N bond, leading to an elongation of this bond compared to the free diazonium ion.

For a bidentate ligand such as 1,4-Benzenebis(diazonium), the presence of two diazonium groups at opposite ends of the benzene (B151609) ring allows for the formation of bridged or polynuclear complexes. In such arrangements, the 1,4-Benzenebis(diazonium) ligand can link two metal centers, with each diazonium group adopting either an η¹ or η² binding mode. The rigidity of the phenylene spacer would influence the distance and orientation of the coordinated metal centers.

Binding Mode Description Typical Geometry Effect on N-N Bond
η¹-end-onCoordination through the terminal nitrogen atom.Linear or bent M-N-N.Minor elongation.
η²-side-onCoordination involving both nitrogen atoms.Triangular M-N₂ arrangement.Significant elongation.

Synthesis and Structural Characterization of Metal-Bis(diazonium) Complexes

The synthesis of metal complexes with aryldiazonium ligands is often challenging due to the inherent instability of the diazonium salts themselves. Reactions are typically carried out at low temperatures to prevent decomposition of the ligand. The choice of counter-ion for the diazonium salt is also crucial, with tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salts often being preferred due to their greater stability compared to chloride salts.

The synthesis of a metal complex with 1,4-Benzenebis(diazonium) would likely involve the reaction of a pre-formed metal precursor, typically a low-valent metal complex with labile ligands, with the bis(diazonium) salt in a suitable non-coordinating solvent. The stoichiometry of the reaction would be critical in determining whether a mononuclear, dinuclear, or polynuclear complex is formed.

Technique Information Obtained
Single-Crystal X-ray DiffractionDefinitive molecular structure, bond lengths, and angles.
Infrared/Raman SpectroscopyN-N bond strength (stretching frequency).
Nuclear Magnetic Resonance (NMR)Symmetry and electronic environment of the ligand.
Elemental AnalysisConfirmation of the elemental composition of the complex.

Reactivity of Coordinated Diazonium Groups

Coordination to a metal center can significantly modulate the reactivity of the diazonium group. The electrophilic character of the diazonium group can be either enhanced or diminished depending on the nature of the metal center and the extent of metal-to-ligand back-bonding.

In cases where the metal center is electron-rich and engages in strong back-bonding with the diazonium ligand, the positive charge on the diazonium group is reduced, making it less susceptible to nucleophilic attack. Conversely, coordination to an electron-deficient metal center could enhance the electrophilicity of the diazonium group, potentially making it more reactive towards nucleophiles.

A common reaction of uncoordinated aryldiazonium salts is the loss of dinitrogen (N₂). Coordination to a metal center can either stabilize the diazonium ligand against N₂ loss or, in some cases, facilitate this process. The reactivity of a coordinated 1,4-Benzenebis(diazonium) ligand would be particularly interesting, as the reaction at one diazonium group could potentially influence the reactivity of the second group through the conjugated π-system of the benzene ring and the coordinated metal centers.

Catalytic Applications of Metal-Diazonium Complexes (if applicable to the compound as a ligand)

While aryldiazonium salts are widely used as reagents in various catalytic reactions, such as the Heck-Matsuda and Suzuki-Miyaura cross-coupling reactions, the use of stable metal-diazonium complexes as catalysts is less common. In most catalytic applications, the diazonium salt serves as an aryl source, and the diazonium group is lost as N₂ during the catalytic cycle.

However, if a stable metal complex of 1,4-Benzenebis(diazonium) could be synthesized, it might exhibit interesting catalytic properties. For instance, a dinuclear complex with the bis(diazonium) ligand bridging two metal centers could act as a bimetallic catalyst. The electronic communication between the two metal centers through the bridging ligand could lead to cooperative effects in catalysis. Potential applications could be in the realm of oxidation, reduction, or C-C bond-forming reactions. The redox-active nature of the diazonium ligand itself could also play a role in the catalytic cycle. To date, specific examples of the catalytic application of metal complexes where 1,4-Benzenebis(diazonium) acts as a stable ligand are not well-documented in the scientific literature.

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 1,4-benzenebis(diazonium) and related aromatic diazonium compounds is a subject of significant interest, as it governs their stability and reactivity. Molecular Orbital (MO) theory provides a powerful framework for understanding the bonding and electronic properties of these molecules. libretexts.orgmasterorganicchemistry.com The benzene (B151609) ring, with its delocalized π-electron system, forms the core of the molecule. libretexts.org The two diazonium groups ([N≡N]⁺) are strong electron-withdrawing groups, which significantly influences the electronic distribution within the benzene ring.

In the case of benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three antibonding (π*). libretexts.orgyoutube.com The six π-electrons of benzene fill the three bonding molecular orbitals, resulting in a stable, "closed-shell" configuration that is responsible for its aromatic stability. libretexts.org When the diazonium groups are attached, they withdraw electron density from the ring, which can be analyzed by examining the energies and compositions of the molecular orbitals.

The Lowest Unoccupied Molecular Orbital (LUMO) of 1,4-benzenebis(diazonium) is expected to be at a relatively low energy due to the electron-withdrawing nature of the diazonium groups. This low-lying LUMO makes the compound a good electrophile, susceptible to attack by nucleophiles. The Highest Occupied Molecular Orbital (HOMO), on the other hand, would be associated with the π-system of the benzene ring, although its energy would be lowered compared to unsubstituted benzene. The energy gap between the HOMO and LUMO is a key factor in determining the chemical reactivity and the electronic absorption properties of the molecule.

Theoretical studies on related aromatic systems, such as 1,4-diazonium-3,6-diolates, have shown that the electronic character of substituents on the ring significantly influences the structure and electronic properties. nih.govnih.gov While these are not identical to 1,4-benzenebis(diazonium), they provide insights into how substituents can modulate the electronic structure. For instance, π-electron-donating substituents can increase the aromaticity, while π-electron-withdrawing groups can decrease it. nih.govnih.gov

The following table summarizes the key molecular orbitals in a simplified representation of a benzene ring, which is the core of 1,4-benzenebis(diazonium).

Molecular OrbitalEnergy LevelCharacteristics
π₁LowestBonding, 0 nodes
π₂, π₃IntermediateBonding, 1 node, degenerate
π₄, π₅HigherAntibonding, 2 nodes, degenerate
π₆*HighestAntibonding, 3 nodes

This is a generalized representation for benzene. The presence of diazonium groups would lift the degeneracy of the orbitals and alter their energy levels.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry plays a crucial role in elucidating the reaction pathways and modeling the transition states of reactions involving 1,4-benzenebis(diazonium). This compound can undergo a variety of reactions, including azo-coupling and decomposition with the loss of nitrogen gas.

In azo-coupling reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound. nih.gov Theoretical calculations can be used to model the approach of the two reactants and to locate the transition state for the electrophilic aromatic substitution reaction. The geometry and energy of the transition state provide valuable information about the reaction mechanism and the factors that control the reaction rate. For example, studies on the reaction between benzenediazonium (B1195382) salts and substituted benzenes have provided mechanistic information on the relative reactivity of the reagents and the detection of reaction intermediates. nih.gov

The decomposition of diazonium salts, which involves the release of N₂, is another important reaction pathway. This process can proceed through a radical or a cationic mechanism. Computational modeling can help to distinguish between these pathways by calculating the energies of the intermediates and transition states for each proposed mechanism. The stability of the resulting aryl cation or radical is a key factor in determining the preferred pathway.

For instance, in the functionalization of carbon nanotubes with diazonium salts, it is proposed that the diazonium salt receives an electron from the nanotube, leading to the liberation of N₂ and the formation of a radical that reacts with the nanotube sidewall. researchgate.net Theoretical models can be used to investigate the energetics of this electron transfer process and the subsequent radical addition.

The following table outlines the general steps in a hypothetical azo-coupling reaction of 1,4-benzenebis(diazonium) that can be studied computationally.

Reaction StepComputational FocusInformation Gained
Reactant Complex FormationGeometry optimizationStructure and stability of the initial encounter complex.
Transition State SearchLocation and characterization of the transition stateActivation energy, geometry of the activated complex.
Intermediate FormationGeometry optimization of the Wheland-like intermediateStructure and stability of the reaction intermediate.
Product FormationGeometry optimization of the final productOverall thermodynamics of the reaction.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules in a condensed phase, such as a solution. ucl.ac.uk For 1,4-benzenebis(diazonium), MD simulations can provide valuable insights into its behavior in different solvents, which is crucial for understanding its reactivity and for designing experimental conditions.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of their movements and interactions over time. ucl.ac.uk This can reveal information about the solvation structure around the 1,4-benzenebis(diazonium) ion, including the arrangement of solvent molecules and the strength of their interactions. For example, in an aqueous solution, water molecules are expected to form a hydration shell around the charged diazonium groups. The structure and dynamics of this hydration shell can influence the reactivity of the diazonium groups. ucl.ac.uk

MD simulations can also be used to study the conformational dynamics of 1,4-benzenebis(diazonium). While the benzene ring is rigid, the diazonium groups may have some rotational freedom. The preferred orientation of these groups in solution can be determined from the simulation.

Furthermore, MD simulations can be used to investigate the transport properties of 1,4-benzenebis(diazonium) in solution, such as its diffusion coefficient. This information is important for understanding how the molecule moves through the solution and encounters other reactants.

The following table outlines the types of information that can be obtained from MD simulations of 1,4-benzenebis(diazonium) in solution.

PropertyInformation from MD Simulation
Solvation StructureRadial distribution functions of solvent molecules around the solute.
Conformational DynamicsTime evolution of dihedral angles and other internal coordinates.
Transport PropertiesMean square displacement and diffusion coefficient.
Intermolecular InteractionsPotential of mean force between the solute and other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies related to reactivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In the context of 1,4-benzenebis(diazonium) and related compounds, QSAR can be used to predict their reactivity in various chemical reactions, excluding biological activity.

The first step in a QSAR study is to define a set of molecular descriptors that quantify the structural and electronic properties of the molecules. These descriptors can be calculated using computational methods and can include steric, electronic, and hydrophobic parameters. For a series of substituted benzenebis(diazonium) compounds, descriptors could include:

Electronic descriptors: Hammett constants (σ), calculated dipole moments, HOMO and LUMO energies, and partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, and shape indices.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed reactivity, which could be, for example, the rate constant of an azo-coupling reaction. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSAR model.

A successful QSAR model can be used to predict the reactivity of new, unsynthesized compounds. This can be a valuable tool in the design of new reagents with tailored reactivity for specific applications. For example, a QSAR model could be used to predict which substituents on the benzene ring would lead to a 1,4-benzenebis(diazonium) derivative with optimal reactivity for a particular chemical transformation.

The following table provides examples of descriptors that could be used in a QSAR study of the reactivity of substituted 1,4-benzenebis(diazonium) compounds.

Descriptor TypeExample DescriptorProperty Encoded
ElectronicHammett constant (σ)Electron-donating/withdrawing ability of a substituent.
StericMolar refractivitySize and polarizability of a substituent.
TopologicalKier & Hall connectivity indexMolecular size and branching.
Quantum ChemicalLUMO energyElectrophilicity of the molecule.

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

In-Situ Spectroscopic Methods (e.g., IR, Raman, UV-Vis, NMR) for Reaction Monitoring

In-situ spectroscopic techniques are invaluable for monitoring the formation and subsequent reactions of diazonium salts without the need for sample extraction, thereby preserving the integrity of the chemical system under investigation. rsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy:

Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflection (ATR) probes, is a powerful tool for real-time reaction monitoring. nih.gov This technique allows for the tracking of reactant consumption, intermediate formation, and product generation. rsc.orgnih.gov In the context of diazonium salt synthesis, in-situ FTIR can monitor the disappearance of the starting aniline (B41778) and the appearance of the characteristic diazonium group (-N≡N⁺) stretching vibration. researchgate.net For arenediazonium salts, this peak typically appears in the range of 2200-2300 cm⁻¹. researchgate.net For instance, in the diazotization of various para-substituted anilines, strong peaks were observed between 2285 and 2305 cm⁻¹ corresponding to the N≡N bond. researchgate.net

A study on the synthesis of a 1,4-diazophenylene-bridged Cu-phthalocyanine polymer, formed from the diazonium salt of diaminobenzene, utilized FTIR to characterize the final polymer structure, demonstrating the utility of IR in analyzing reaction products of bis-diazonium compounds. researchgate.net

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a straightforward method for monitoring the concentration of diazonium salts in solution. researchgate.net Diazonium salts exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of p-bromobenzenediazonium tetrafluoroborate (B81430), for example, shows a significant absorption band in the UV region that tails into the visible spectrum. researchgate.net The progress of a reaction involving a diazonium salt can be followed by monitoring the decrease in the absorbance of the diazonium salt's characteristic peak or the emergence of new peaks corresponding to the products. For instance, in azo coupling reactions, the formation of the highly colored azo compound can be easily monitored by the appearance of a new absorption band in the visible region. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about molecules in solution. While in-situ NMR monitoring of the highly reactive 1,4-benzenebis(diazonium) can be challenging, it is a powerful tool for characterizing the final products of its reactions. For example, ¹H and ¹³C NMR spectroscopy are routinely used to elucidate the structure of azo dyes formed from the coupling of diazonium salts with various aromatic compounds. nih.govrsc.org The ¹H NMR spectra of the products of azo coupling reactions can confirm the position of the azo group on the aromatic ring. nih.gov For instance, in the reaction of 1,3-disubstituted benzenes with benzenediazonium (B1195382) salts, ¹H-NMR was used to distinguish between different regioisomers of the resulting azo compounds. nih.gov While direct NMR data for 1,4-benzenebis(diazonium) is scarce, the principles of using NMR to identify the structure of its reaction products, such as bis-azo dyes, remain a critical analytical method. Based on the symmetry of 1,4-disubstituted benzene (B151609) derivatives, the ¹H NMR spectrum of 1,4-benzenebis(diazonium) would be expected to show a singlet for the aromatic protons, while its ¹³C NMR spectrum would show two signals for the aromatic carbons (one for the carbons bearing the diazonium groups and one for the other four carbons). vaia.com

Table 1: Spectroscopic Data for Related Diazonium Compounds and Reaction Products

Spectroscopic TechniqueCompound/Reaction ProductCharacteristic Peak/SignalReference
In-situ FTIRArenediazonium Salts~2200-2300 cm⁻¹ (-N≡N⁺ stretch) researchgate.net
Raman Spectroscopy4-Nitrobenzenediazonium (B87018) on AuD- and G-bands for surface grafting dtic.mil
UV-Vis Spectroscopyp-BromobenzenediazoniumUV absorption tailing into visible researchgate.net
¹H NMRAzo coupling productsDistinct signals for different regioisomers nih.gov

Electrochemical Techniques (e.g., Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in studying the redox behavior of diazonium salts. The electrochemical reduction of diazonium salts is the basis for their widespread use in surface modification.

The reduction of an arenediazonium salt typically involves the transfer of one electron to form an aryl radical, which can then react with the electrode surface or other species in the solution. core.ac.ukresearchgate.net In the case of 1,4-benzenebis(diazonium), the presence of two diazonium groups would likely lead to a more complex electrochemical behavior, with the possibility of sequential reduction of the two groups.

While specific cyclic voltammograms for 1,4-benzenebis(diazonium) are not readily found in the literature, studies on related compounds provide insight into the expected behavior. For example, the cyclic voltammetry of 1,4-dicyanobenzene shows a reversible one-electron reduction, which is affected by the presence of other reagents. researchgate.net The electrochemical reduction of various 1,4-disubstituted benzene derivatives has been studied, and the reduction potentials are influenced by the nature of the substituents. mdpi.com

The electrochemical polymerization of biphenyl (B1667301) on a gold surface pre-treated with a benzenediazonium salt demonstrates a practical application of the electrochemical properties of these compounds. The initial layer formed by the reduction of the diazonium salt provides a robust anchor for the subsequent polymer film. core.ac.ukresearchgate.net A similar approach could be envisioned for creating novel materials starting from 1,4-benzenebis(diazonium).

Table 2: Electrochemical Data for Related Aromatic Compounds

CompoundTechniqueKey FindingReference
1,4-DicyanobenzeneCyclic VoltammetryReversible one-electron reduction researchgate.net
Benzenediazonium SaltElectrograftingForms a polyaryl layer on electrode surfaces core.ac.uk
Substituted Diazonium SaltsCyclic VoltammetryReduction potential depends on substituents epa.gov

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry (MS) is a highly sensitive technique for the identification of reaction intermediates and products. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly well-suited for analyzing the often non-volatile and thermally labile compounds involved in diazonium salt chemistry.

ESI-MS has been used to probe the mechanism of reactions involving arenediazonium salts, allowing for the detection of key intermediates. nih.gov For example, in azo coupling reactions, ESI-MS can be used to identify the derivatized analytes, which often show enhanced ionization efficiency. nih.gov This technique could be applied to identify the various products formed in the reactions of 1,4-benzenebis(diazonium), such as mono- and bis-azo compounds.

MALDI-TOF mass spectrometry is particularly useful for the analysis of oligomers and polymers. dtic.mil This would be a valuable tool for characterizing the products of polymerization reactions involving 1,4-benzenebis(diazonium), providing information on the distribution of oligomer sizes. dtic.milchemrxiv.org

Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the ions of interest. This would be crucial for distinguishing between different isomers of reaction products and for elucidating the structure of unknown intermediates.

X-ray Crystallography of Reaction Products (not the compound itself)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. While obtaining single crystals of the highly reactive 1,4-benzenebis(diazonium) itself is challenging, X-ray diffraction is an essential technique for characterizing its stable reaction products.

In the context of materials science, X-ray diffraction (XRD) is used to characterize the structure and morphology of polymers. For polymers synthesized from 1,4-benzenebis(diazonium), XRD could be used to determine the degree of crystallinity and the packing of the polymer chains. researchgate.netmdpi.com Single-crystal X-ray diffraction studies on porous coordination polymers have demonstrated the power of this technique in visualizing detailed structural information, which could be relevant for characterizing any crystalline frameworks synthesized using 1,4-benzenebis(diazonium) as a linker. rsc.org

Emerging Research Directions and Future Perspectives

Integration into Advanced Functional Materials

The ability of 1,4-benzenebis(diazonium) to form stable covalent bonds with a variety of substrates makes it an ideal candidate for the development of advanced functional materials with tailored properties for optoelectronic and photoresponsive applications.

Researchers are exploring the use of 1,4-benzenebis(diazonium) salts to modify surfaces and create novel materials for energy storage and conversion technologies. numberanalytics.com For instance, the functionalization of electrodes in batteries and solar cells with diazonium compounds can enhance their efficiency and stability. numberanalytics.com In the realm of optoelectronics, the reaction of 1,3-di-substituted benzenes with benzenediazonium (B1195382) salts has yielded new azo-coupling products with potential applications in this field. nih.gov

Photoresponsive materials, which change their properties upon exposure to light, represent another exciting area of research. The generation of aryl radicals from aryldiazonium salts using visible light photocatalysis is a powerful tool for modifying surfaces. researchgate.net This technique allows for the grafting of thin polyphenylene films onto surfaces like gold and PVC, opening up possibilities for creating photo-switchable devices and sensors. researchgate.net The core mechanism involves the photo-induced electron transfer from a photosensitizer to the diazonium salt, leading to the formation of an aryl radical that can then react with the desired substrate. nih.gov

Table 1: Applications of 1,4-Benzenebis(diazonium) in Functional Materials

Application AreaSpecific UseResearch Finding
Optoelectronics Electrode ModificationFunctionalization of semiconductor surfaces can optimize optical and electrical properties for more efficient solar cells. numberanalytics.com
Synthesis of Azo DyesReaction with naphthols produces azo disperse dyes suitable for polyester (B1180765) fabrics. irjet.net
Photoresponsive Materials Surface GraftingVisible light photocatalysis enables the formation of polyphenylene films on various surfaces. researchgate.net
Nanotube FunctionalizationDiazonium salts can efficiently functionalize single-walled carbon nanotubes. wikipedia.org

Sustainable and Green Chemistry Approaches in Diazonium Utilization

The development of environmentally benign and sustainable chemical processes is a paramount goal in modern chemistry. Research into 1,4-benzenebis(diazonium) is increasingly focused on green chemistry principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in this area is the development of safer and more sustainable methods for synthesizing and utilizing aryldiazonium salts. numberanalytics.com Traditional methods often involve harsh conditions and the isolation of potentially explosive intermediates. mpg.de To address this, researchers have developed a one-pot method that avoids the accumulation of the hazardous diazonium salt, significantly reducing the risk of explosion. mpg.de This process mimics a natural nitrate (B79036) reduction reaction found in plants, offering a more cost-effective and safer alternative. mpg.de

Furthermore, the use of visible light photocatalysis for reactions involving aryldiazonium salts represents a greener alternative to traditional methods that often require harsh reagents or high energy input. researchgate.net This approach allows for reactions to occur under mild conditions. researchgate.net Continuous flow synthesis in microreactors is another promising technique that enhances safety and productivity in processes involving these reactive intermediates. researchgate.net

Development of Novel Synthetic Tools and Reagents

The unique reactivity of 1,4-benzenebis(diazonium) continues to inspire the development of novel synthetic methodologies and reagents, expanding the toolkit of organic chemists. numberanalytics.comacs.org

Recent research has focused on expanding the scope of reactions involving aryldiazonium salts. For example, new methods for the direct conversion of aryl amines to pinacol (B44631) boronates via in situ generated aryldiazonium salts have been reported. acs.org This highlights the ongoing efforts to discover novel transformations and applications for these versatile compounds. acs.org

The synthesis of novel compounds derived from 1,4-benzenebis(diazonium) is another active area of research. For instance, new azo-coupling compounds have been synthesized by reacting p-substituted benzenediazonium tetrafluoroborates with various benzene (B151609) derivatives. nih.gov Additionally, a novel series of 1,4-bis[(substituted phenyl)-2,4-dithiobiureto]benzene has been synthesized through the interaction of 1,4-dithiocarbamidobenzene with substituted phenylisothiocyanates. ijsra.net These new compounds hold potential for applications in various fields, including medicinal and materials science. ijsra.net

Interdisciplinary Research with Nanotechnology and Interface Science

The intersection of 1,4-benzenebis(diazonium) chemistry with nanotechnology and interface science is a burgeoning field with immense potential for creating next-generation materials and devices. The ability of diazonium salts to functionalize a wide range of surfaces makes them invaluable tools for tailoring the properties of nanomaterials.

A key application in this area is the functionalization of carbon nanotubes (CNTs). Diazonium reactions provide a straightforward method for attaching various functional groups to the sidewalls of single-walled carbon nanotubes (SWCNTs). researchgate.net This covalent functionalization is crucial for improving the processability and compatibility of CNTs in various composite materials and for creating specific binding sites for sensors and other devices. researchgate.net The grafting of aryl groups from diazonium salts onto substrates like carbon, gold nanoparticles, and graphene is a powerful method for creating tailored interfaces with specific chemical and physical properties. researchgate.net

The precise control over surface chemistry afforded by diazonium salt reactions is also being exploited to create well-defined nanostructures. By carefully selecting the diazonium salt and reaction conditions, researchers can control the density and type of functional groups on a surface, enabling the construction of complex molecular architectures at the nanoscale.

Q & A

Advanced Question

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance electrophilicity for regioselective coupling .
  • Crosslinking strategies : Utilize bis-diazonium salts as bifunctional linkers in polymer networks, requiring stoichiometric control to avoid over-crosslinking .
  • Stability assays : Conduct accelerated aging studies under UV light or humidity to predict shelf-life in material applications.

How do diazonium salt decomposition pathways impact synthetic reproducibility?

Advanced Question
Decomposition via dinitrogen release or radical pathways can lead to:

  • Unintended side reactions : Radical intermediates may initiate polymerization, contaminating products.
  • Mitigation :
    • Low-temperature synthesis : Maintain reactions below 5°C during diazotization.
    • Radical scavengers : Add TEMPO (0.1–1 mol%) to suppress uncontrolled chain reactions.
    • Real-time monitoring : Use UV-Vis spectroscopy to track diazonium concentration .

What interdisciplinary applications leverage 1,4-Benzenebis(diazonium) in advanced materials?

Advanced Question

  • Electrochemical devices : 3D crosslinked CNT/PANI composites exhibit capacitance >400 F/g due to enhanced charge transfer .
  • Biosensors : Diazonium-modified electrodes enable covalent immobilization of biomolecules (e.g., enzymes) via aryl-amine coupling.
  • Photoresponsive materials : Coupling with azobenzene derivatives introduces light-tunable properties for smart coatings.

How can researchers validate the purity and structural integrity of 1,4-Benzenebis(diazonium) intermediates?

Basic Question

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm absence of protonated byproducts.
    • X-ray crystallography : Resolve crystal packing and counterion interactions.
  • Chromatography : HPLC with UV detection (λ = 280 nm) quantifies residual amines or coupling partners.

What safety protocols are essential when handling 1,4-Benzenebis(diazonium) salts?

Basic Question

  • Stability hazards : Store at –20°C in amber vials to prevent light/thermal degradation.
  • Decomposition products : Avoid inhalation of nitrogen oxides (NOₓ) by working in fume hoods with scrubbers.
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles compliant with EN 166/ANSI Z87.1 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.